Thenalidine vs. Diphenhydramine, Chlorpheniramine: Central Antiserotonergic Potency in 5-HTP Syndrome Model
Thenalidine demonstrates potent central antiserotonergic activity that is qualitatively distinct from other first-generation antihistamines. In the 5-hydroxytryptophan (5-HTP)-induced behavioral syndrome murine model, Thenalidine, along with promethazine and clemastine, inhibited the syndrome at doses significantly lower than those needed to depress locomotor activity [1]. In contrast, diphenhydramine and chlorcyclizine produced only 'weaker' inhibition, while chlorpheniramine actually potentiated the 5-HTP effect, demonstrating an opposing pharmacological profile [1]. This establishes Thenalidine as possessing a central serotonin antagonism profile not generic to the first-generation antihistamine class.
| Evidence Dimension | Inhibition of 5-HTP-induced behavioral syndrome vs. locomotor depression threshold |
|---|---|
| Target Compound Data | Thenalidine: Inhibits 5-HTP syndrome at doses 'much lower' than locomotor inhibition threshold (specific dose data not extractable from abstract; qualitative potency rank: high central antiserotonergic activity). |
| Comparator Or Baseline | Diphenhydramine: 'weaker' central antiserotonergic effect; Chlorpheniramine: potentiated 5-HTP action (pro-serotonergic effect). |
| Quantified Difference | Qualitative difference in central serotonergic directionality: Thenalidine = central antiserotonergic; Chlorpheniramine = central pro-serotonergic. |
| Conditions | Mouse D,L-5-HTP (5-hydroxytryptophan) behavioral syndrome model. |
Why This Matters
For research applications targeting central histamine-serotonin crosstalk, Thenalidine provides a specific central antiserotonergic phenotype that is not available from the common generic substitutes diphenhydramine or chlorpheniramine.
- [1] Rogóz Z, Skuza G, Sowińska H. The effect of the antihistaminic drugs on the central action of 5-hydroxytryptophan in mice. Pol J Pharmacol Pharm. 1981;33(4):459-465. View Source
